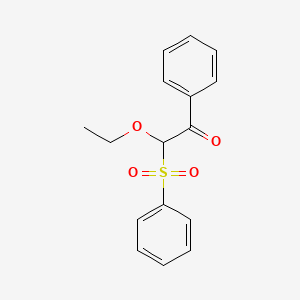![molecular formula C6H10O4S B14613682 4-[(Carboxymethyl)sulfanyl]butanoic acid CAS No. 60213-85-6](/img/structure/B14613682.png)
4-[(Carboxymethyl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Carboxymethyl)sulfanyl]butanoic acid is an organosulfur compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carboxymethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone. Its distinctive structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carboxymethyl)sulfanyl]butanoic acid typically involves the reaction of butanoic acid derivatives with thiol-containing compounds. One common method includes the nucleophilic substitution reaction where a halogenated butanoic acid reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(Carboxymethyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-[(Carboxymethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- 4-[(Carboxymethyl)sulfanyl]-4-oxo-2-butenoic acids .
Comparison: 4-[(Carboxymethyl)sulfanyl]butanoic acid is unique due to its specific structural arrangement, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
60213-85-6 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-3-11-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI Key |
LDUNOJQGMQTSIY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

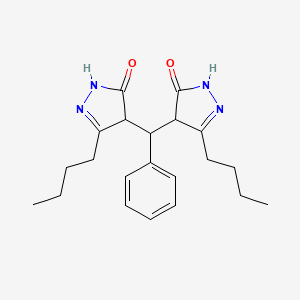
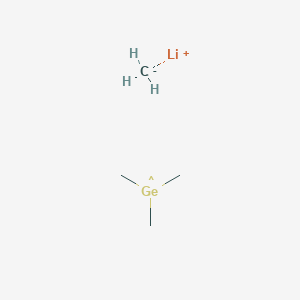
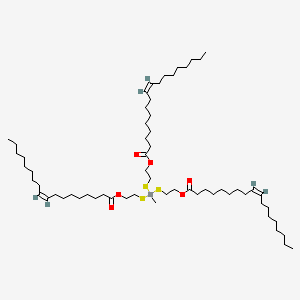
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
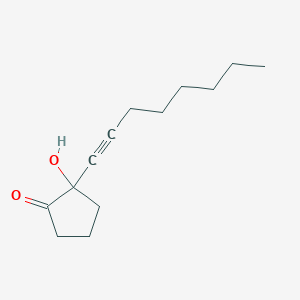
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)


methanone](/img/structure/B14613647.png)
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
